Glycine, N-[N-(diphenylacetyl)glycyl]-
Description
Glycine, N-[N-(diphenylacetyl)glycyl]- is a synthetic glycine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the glycine backbone. This structural modification confers unique physicochemical and biological properties, distinguishing it from simpler glycine derivatives.
Properties
CAS No. |
65707-76-8 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[[2-[(2,2-diphenylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-12-16(22)23)11-20-18(24)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,21)(H,20,24)(H,22,23) |
InChI Key |
VJAACLVAHLCSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-(diphenylacetyl)glycyl]- typically involves the reaction of glycine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Glycine, N-[N-(diphenylacetyl)glycyl]- follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[N-(diphenylacetyl)glycyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new peptide derivatives with different functional groups.
Scientific Research Applications
Glycine, N-[N-(diphenylacetyl)glycyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: In studies related to protein folding and stability.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Glycine, N-[N-(diphenylacetyl)glycyl]- involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins.
Comparison with Similar Compounds
Structural Features
- Molecular Formula : Presumed to be C₁₈H₁₆N₂O₃ (inferred from analogous compounds like N-[N-(4-methoxybenzoyl)glycyl]-glycine, C₁₂H₁₄N₂O₅ ).
- Functional Groups :
- Glycine backbone (amine and carboxylic acid groups).
- Diphenylacetyl group (two phenyl rings attached to an acetyl unit).
- Molecular Weight : Estimated ~300–320 g/mol (based on structural analogs ).
Comparison with Similar Compounds
The following table compares Glycine, N-[N-(diphenylacetyl)glycyl]- with structurally related glycine derivatives, emphasizing key differences in substituents, properties, and applications.
Structural and Functional Differences
Diphenylacetyl vs. Phenylacetyl () :
- The diphenylacetyl group increases steric bulk and lipophilicity compared to the single phenyl group in phenylacetyl derivatives. This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.
Diphenylacetyl vs. 4-Methoxybenzoyl () :
- The methoxy group in 4-methoxybenzoyl derivatives improves solubility and hydrogen-bonding capacity, whereas diphenylacetyl relies on aromatic π-π interactions.
Diphenylacetyl vs. Phthalimide () :
- Phthalimide derivatives exhibit rigid planar structures, favoring intercalation with DNA or proteins, while diphenylacetyl’s flexibility may allow broader conformational adaptability.
Diphenylacetyl vs.
Pharmacological Potential
- Drug Design : The compound’s lipophilicity makes it a candidate for prodrug formulations targeting lipid-rich tissues (e.g., brain or adipose) .
- Enzyme Probes : Its structure could serve as a probe for studying acetyltransferase or hydrolase enzymes, analogous to S-benzoylmercaptoacetyltriglycine in radiopharmaceuticals .
Limitations
- Solubility Challenges : High hydrophobicity may limit bioavailability without formulation aids (e.g., cyclodextrins or liposomal carriers) .
- Synthetic Complexity : Multi-step synthesis required for diphenylacetyl introduction increases production costs compared to simpler glycine derivatives .
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